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Compound of Interest

Compound Name: 1-Phenyl-1-butyne

Cat. No.: B1346892 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

the aromatic alkyne, 1-Phenyl-1-butyne (CAS No. 622-76-4). The following sections detail its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,

presented in clearly structured tables for ease of comparison. Detailed experimental protocols

for the acquisition of this data are also provided, alongside a logical workflow diagram to

illustrate the analytical process.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

organic compounds. Below are the ¹H and ¹³C NMR data for 1-Phenyl-1-butyne, providing

insights into its proton and carbon environments.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of 1-Phenyl-1-butyne was acquired using a 400 MHz spectrometer with

the sample dissolved in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in

parts per million (ppm) relative to tetramethylsilane (TMS).
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.42 - 7.38 Multiplet 2H
Aromatic (ortho-

protons)

7.32 - 7.26 Multiplet 3H
Aromatic (meta- &

para-protons)

2.43 Quartet 2H -C≡C-CH₂-CH₃

1.20 Triplet 3H -C≡C-CH₂-CH₃

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum of 1-Phenyl-1-butyne was obtained in deuterated chloroform (CDCl₃).

The chemical shifts (δ) are reported in parts per million (ppm).

Chemical Shift (ppm) Assignment

131.6 Aromatic (ipso-carbon)

128.2 Aromatic (ortho- or meta-carbons)

127.9 Aromatic (ortho- or meta-carbons)

123.9 Aromatic (para-carbon)

91.3 Alkyne (-C≡C-)

80.0 Alkyne (-C≡C-)

13.9 Methylene (-CH₂-)

12.9 Methyl (-CH₃)

Infrared (IR) Spectroscopy
The IR spectrum of 1-Phenyl-1-butyne was recorded as a liquid film. The absorption bands

are indicative of the various functional groups present in the molecule.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b1346892?utm_src=pdf-body
https://www.benchchem.com/product/b1346892?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346892?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

3050 - 3100 Medium Aromatic C-H stretch

2975, 2935, 2875 Medium Aliphatic C-H stretch

2235 Medium C≡C stretch

1598, 1490, 1442 Strong Aromatic C=C stretch

756, 692 Strong
Aromatic C-H bend (out-of-

plane)

Mass Spectrometry (MS)
The mass spectrum of 1-Phenyl-1-butyne was obtained using electron ionization (EI) at 75 eV.

The data reveals the molecular weight and common fragmentation patterns of the compound.

m/z Relative Intensity (%) Assignment

130 100 [M]⁺ (Molecular Ion)

115 80 [M-CH₃]⁺

102 30 [M-C₂H₄]⁺

89 25 [C₇H₅]⁺

77 15 [C₆H₅]⁺ (Phenyl cation)

51 20 [C₄H₃]⁺

Experimental Protocols
The following sections outline the methodologies for the key spectroscopic experiments cited in

this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 1-Phenyl-1-butyne (5-10 mg for ¹H NMR, 20-50 mg for ¹³C

NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing
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tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then filtered through a

pipette with a cotton wool plug into a 5 mm NMR tube.

Instrumentation and Data Acquisition: The NMR spectra are recorded on a 400 MHz NMR

spectrometer. For ¹H NMR, a standard pulse sequence is used with a sufficient number of

scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse

sequence is employed to simplify the spectrum to single lines for each carbon environment,

with an increased number of scans due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
Sample Preparation: A drop of neat 1-Phenyl-1-butyne is placed between two sodium chloride

(NaCl) or potassium bromide (KBr) plates to form a thin liquid film.

Instrumentation and Data Acquisition: The IR spectrum is obtained using a Fourier Transform

Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is recorded first

and automatically subtracted from the sample spectrum to remove any atmospheric and

instrumental interferences. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction and Ionization: A small amount of 1-Phenyl-1-butyne is introduced into

the mass spectrometer, where it is vaporized. The gaseous molecules are then bombarded

with a beam of electrons with an energy of 75 eV (electron ionization), causing the molecules

to ionize and fragment.

Mass Analysis and Detection: The resulting positively charged ions are accelerated and

separated based on their mass-to-charge ratio (m/z) by a mass analyzer. A detector then

records the abundance of each ion, generating a mass spectrum.

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 1-Phenyl-1-butyne.
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Caption: Workflow for Spectroscopic Analysis of 1-Phenyl-1-butyne.

To cite this document: BenchChem. [Spectroscopic Profile of 1-Phenyl-1-butyne: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1346892#spectroscopic-data-of-1-phenyl-1-butyne-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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